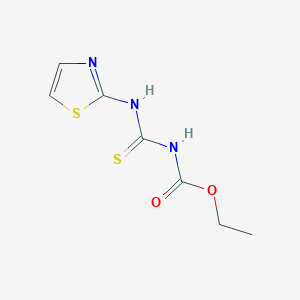

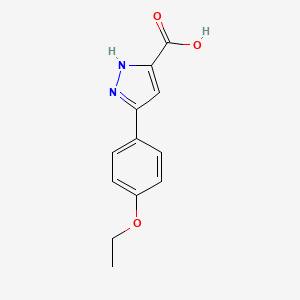

Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate

Übersicht

Beschreibung

Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate, or ETHC, is a thiocarbamate compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and organic solvents. ETHC is known for its ability to act as a chelating agent, meaning it can bind to metal ions and form a coordination complex. This makes it a useful tool in the study of metal-catalyzed reactions and other biochemical processes. ETHC has also been studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate compounds have been explored for their potential as anticancer agents. For instance, Nadhum and Mohammed (2020) synthesized compounds from the conjugation of 6-mercataptopurine or 2-aminothiazole with N-aminophthalimide using dithiocarbamate as a spacer, and these compounds have been characterized for potential use as anticancer agents (Nadhum & Mohammed, 2020).

Antimicrobial and Antifungal Activities

The application of this compound in antimicrobial and antifungal treatments has been documented. Khidre and Radini (2021) synthesized a novel series of substituted derivatives and assessed their antimicrobial activities, showcasing their potential in combating microbial infections (Khidre & Radini, 2021).

Antiviral Potential

There's significant research into the antiviral properties of these compounds. Abdalla et al. (2016) synthesized novel thiazoles and 1,3-thiazine derivatives, finding some with strong to moderate potency against the rabies virus (Abdalla et al., 2016).

Application in Synthesis and Characterization

These compounds are also valuable in the synthesis and characterization of new chemicals. Saleh, Abdelhamid, and Hassaneen (2020) explored the synthesis and antimicrobial activity of new thiazole and thiadiazole derivatives via ethyl pyruvate (Saleh et al., 2020).

Inhibitors for Protein-Tyrosine Phosphatase

This compound derivatives have been tested as inhibitors of protein tyrosine phosphatase 1B (PTP-1B), important for understanding cellular signaling pathways (Navarrete-Vázquez et al., 2012).

Applications in Organic Chemistry

Albreht et al. (2009) demonstrated the use of these compounds in the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various derivatives, showing their relevance in organic chemistry research (Albreht et al., 2009).

Potential in MAP Kinase Inhibition

These compounds have been considered in the design of inhibitors for MAP kinase p38α, a target in the development of anti-inflammatory drugs (Getlik et al., 2012).

Safety and Hazards

The safety data sheet for Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate suggests that it should not be released into the environment . In case of exposure, the recommended first aid measures include removing the victim to fresh air if inhaled, washing skin with copious amounts of water if there is skin contact, flushing with plenty of water in case of eye contact, and washing out mouth with copious amounts of water if swallowed .

Zukünftige Richtungen

While specific future directions for Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate are not mentioned in the sources I found, thiazole derivatives have been the subject of extensive research due to their diverse biological activities . They have been explored as potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that this compound and similar compounds may have potential applications in these areas.

Biochemische Analyse

Biochemical Properties

Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and stability. These interactions can lead to either inhibition or activation of the enzymes, depending on the nature of the binding . The compound’s ability to form stable complexes with proteins makes it a valuable tool in studying protein functions and interactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function, which are important considerations in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with metabolic enzymes and cofactors, influencing the overall metabolic flux and metabolite levels within the cell . The compound’s interactions with key enzymes can lead to changes in the rates of metabolic reactions, thereby affecting the cellular energy balance and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical studies, as its presence in specific cellular regions is crucial for its intended function.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects.

Eigenschaften

IUPAC Name |

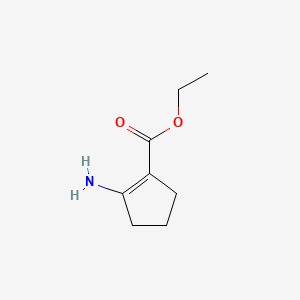

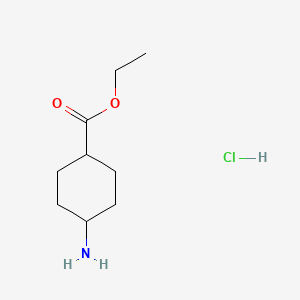

ethyl N-(1,3-thiazol-2-ylcarbamothioyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S2/c1-2-12-7(11)10-5(13)9-6-8-3-4-14-6/h3-4H,2H2,1H3,(H2,8,9,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWXOPRCFFDKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)NC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301235326 | |

| Record name | Ethyl N-[(2-thiazolylamino)thioxomethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39142-41-1 | |

| Record name | Ethyl N-[(2-thiazolylamino)thioxomethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39142-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-[(2-thiazolylamino)thioxomethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

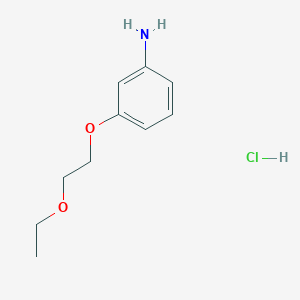

![Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride](/img/structure/B3021187.png)

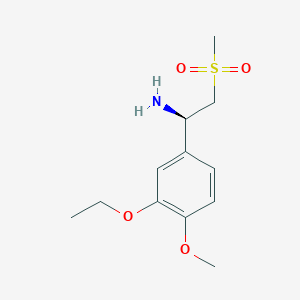

![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride](/img/structure/B3021188.png)